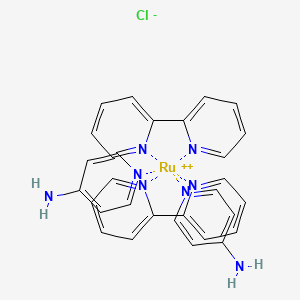
(OC-6-21)-Ruthenium(2+) bis(2,2'-bipyridine) bis(pyridin-4-amine) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride is a coordination complex of ruthenium. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and pyridin-4-amine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Its unique properties make it a candidate for developing new diagnostic and therapeutic agents.
Industry: The compound is explored for use in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells.
Mechanism of Action
The mechanism by which (OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and undergoes a photochemical reaction to produce reactive oxygen species, which can damage cellular components and kill cancer cells. The specific pathways involved depend on the application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another coordination complex used in catalysis.
Platinum(II) acetate: Similar to palladium(II) acetate but with different reactivity and applications.
Zinc phosphates: Used in various industrial applications, including as catalysts and in materials science.
Uniqueness
(OC-6-21)-Ruthenium(2+) bis(2,2’-bipyridine) bis(pyridin-4-amine) dichloride is unique due to its combination of photophysical and electrochemical properties, which are not commonly found in other coordination complexes. This makes it particularly valuable in applications requiring light absorption and emission, as well as in redox reactions.
Properties
Molecular Formula |
C30H28ClN8Ru+ |
|---|---|
Molecular Weight |
637.1 g/mol |
IUPAC Name |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;/h2*1-8H;2*1-4H,(H2,6,7);1H;/q;;;;;+2/p-1 |
InChI Key |
ASHCWTHHSIEJQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


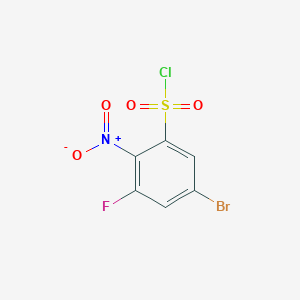
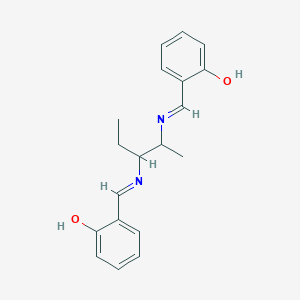
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)

![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
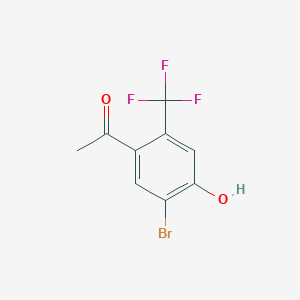
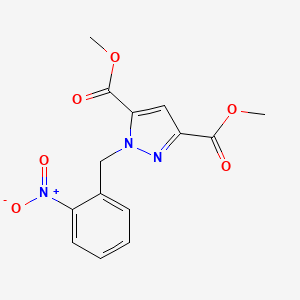
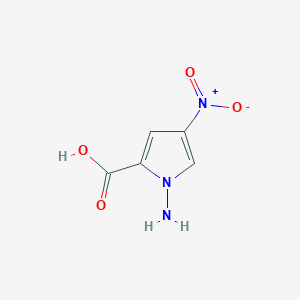

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)
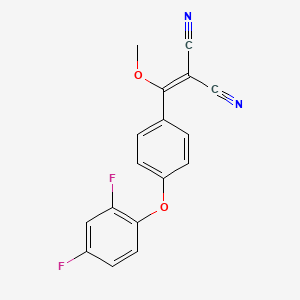
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
